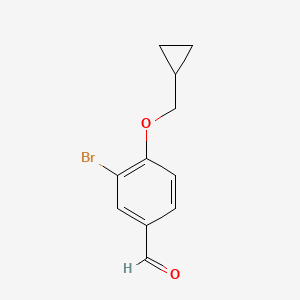

3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

Description

BenchChem offers high-quality 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPVMXZVOFUFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Cyclopropylmethoxy Benzaldehyde

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. lkouniv.ac.in

Disconnections and Synthons for Aromatic Aldehyde Frameworks

The primary framework of the target molecule is a substituted benzaldehyde (B42025). A common retrosynthetic disconnection for aromatic aldehydes involves breaking the carbon-carbon bond between the aromatic ring and the aldehyde group. This leads to a key synthon, an aryl anion, which is synthetically equivalent to an organometallic reagent like an aryllithium or Grignard reagent, and a formyl cation synthon, for which formylating agents like N,N-dimethylformamide (DMF) can be used.

Another powerful strategy is functional group interconversion (FGI). lkouniv.ac.in For instance, an aldehyde can be retrosynthetically derived from the oxidation of a benzyl (B1604629) alcohol or the reduction of a benzoic acid. These approaches broaden the range of potential starting materials and synthetic routes. lkouniv.ac.in The choice of disconnection often depends on the availability of starting materials and the compatibility of other functional groups present on the ring. researchgate.net

Strategic Incorporations of Bromo and Cyclopropylmethoxy Moieties

The positions of the bromo and cyclopropylmethoxy groups on the benzaldehyde ring are critical. Their introduction must be timed strategically within the synthetic sequence to ensure correct regiochemistry.

The bromo group is an ortho, para-director in electrophilic aromatic substitution reactions. Therefore, introducing the bromine atom onto a phenol (B47542) or anisole (B1667542) derivative would direct subsequent electrophilic substitutions to the desired positions. However, direct bromination of p-hydroxybenzaldehyde can lead to a mixture of products, including the undesired 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com A more controlled approach involves the bromination of a protected p-hydroxybenzaldehyde derivative to prevent over-bromination. guidechem.com

The cyclopropylmethoxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comfrancis-press.com In the context of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, this disconnection points to 3-bromo-4-hydroxybenzaldehyde (B1265673) and a cyclopropylmethyl halide as the immediate precursors. This is a highly logical and convergent approach as it assembles the target molecule from two key fragments.

Precursor-Based Synthesis Routes

A common and effective strategy for synthesizing 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is to start from a commercially available or readily accessible precursor that already contains some of the required functionalities.

Synthesis from 3-Bromo-4-hydroxybenzaldehyde

The most direct route to the target compound utilizes 3-bromo-4-hydroxybenzaldehyde as the key intermediate. chemsynthesis.com This precursor contains the desired benzaldehyde framework with the bromine atom correctly positioned. The synthesis is then completed by introducing the cyclopropylmethoxy group.

The introduction of the cyclopropylmethoxy group is achieved through a Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This reaction involves the O-alkylation of the hydroxyl group of 3-bromo-4-hydroxybenzaldehyde. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a cyclopropylmethyl derivative, typically cyclopropylmethyl bromide or chloride, in an SN2 reaction to form the desired ether linkage. masterorganicchemistry.com

The choice of the cyclopropylmethyl derivative is important. Cyclopropylmethyl bromide is a common alkylating agent for this purpose. The reaction proceeds by nucleophilic attack of the phenoxide on the methylene (B1212753) carbon of the cyclopropylmethyl bromide, displacing the bromide ion.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and reaction time all play a crucial role in maximizing the yield and purity of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde.

Base: A suitable base is required to deprotonate the phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde. Common bases for this purpose include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide). The strength of the base should be sufficient to generate the phenoxide without causing unwanted side reactions.

Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can solvate the cation of the base, leaving the anion more nucleophilic.

Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. However, excessively high temperatures can lead to decomposition of the reactants or products.

The following table summarizes typical conditions and their impact on the synthesis:

| Parameter | Reagent/Condition | Effect on Reaction |

| Base | Potassium Carbonate (K₂CO₃) | A common and effective base for this transformation. |

| Cesium Carbonate (Cs₂CO₃) | Often provides higher yields due to the increased solubility of the phenoxide salt. | |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves reactants and promotes the SN2 reaction. |

| Acetonitrile (CH₃CN) | Another suitable polar aprotic solvent. | |

| Alkylating Agent | Cyclopropylmethyl Bromide | A common and reactive electrophile for this etherification. |

| Temperature | 60-80 °C | A typical temperature range to ensure a reasonable reaction rate without significant side product formation. |

By carefully selecting and optimizing these parameters, the synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde from 3-bromo-4-hydroxybenzaldehyde can be achieved with high efficiency and purity.

Ortho-Formylation Methodologies for Related Phenols

An alternative approach to constructing the 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde scaffold is through ortho-formylation of a pre-functionalized phenol. This strategy would involve the formylation of a precursor like 2-bromo-4-(cyclopropylmethoxy)phenol. The Duff reaction or the Reimer-Tiemann reaction are classic methods, but more modern and regioselective methods are preferred.

A highly efficient and regioselective method for the ortho-formylation of phenols utilizes magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org This method is known for its high preference for formylation at the position ortho to the hydroxyl group and its tolerance for various functional groups, including halogens. orgsyn.orgorgsyn.org The reaction typically proceeds by heating the phenol with the reagents in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org Electron-releasing substituents on the phenolic ring generally enhance the reaction rate. orgsyn.org

Table 3: Ortho-Formylation of Substituted Phenols

| Phenol Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromophenol | MgCl2, Et3N, Paraformaldehyde | THF, reflux | 3-Bromosalicylaldehyde | 90% | orgsyn.org |

| 4-Bromophenol | MgCl2, Et3N, Paraformaldehyde | THF, reflux | 5-Bromosalicylaldehyde | 80% | researchgate.net |

| Estradiol | MgCl2, Et3N, Paraformaldehyde | THF, reflux | 2-Formylestradiol & 4-Formylestradiol | 92% (13:1 ratio) | researchgate.net |

Modern Catalytic Approaches

Modern catalytic methods offer powerful tools for both the synthesis and subsequent derivatization of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde. These approaches include cross-coupling reactions to modify the aryl bromide and multicomponent reactions that utilize the aldehyde functionality.

Cross-Coupling Reactions for Aryl Bromide Derivatization

The bromo-substituent at the 3-position of the benzaldehyde is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this purpose. nih.govrsc.org

This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govrsc.org The choice of catalyst, ligand, and reaction conditions is crucial and can be tuned to accommodate a wide variety of functional groups. nih.govresearchgate.net For instance, catalysts like Pd(PPh₃)₄ are commonly employed with bases such as potassium phosphate (B84403) or potassium carbonate. researchgate.netnih.gov This methodology allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position, enabling the rapid generation of compound libraries for various applications. nih.gov

Table 4: Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| ortho-Bromoanilines | Aryl/Alkyl/Alkenyl Boronic Esters | Pd(dtbpf)Cl2 / K3PO4 | Biaryls, etc. | Good to Excellent | nih.gov |

| 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)2 / PPh3 / TEA | Heck Product | 53% | beilstein-journals.org |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh3)4 / K3PO4 | Biaryl Thiophenes | 31-46% | nih.gov |

Multicomponent Reactions Incorporating Benzaldehyde Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.comnih.gov Benzaldehydes are frequent participants in a wide array of MCRs.

3-Bromo-4-(cyclopropylmethoxy)benzaldehyde can serve as the aldehyde component in various MCRs, such as the Passerini and Ugi reactions, which are based on isocyanides. mdpi.com For example, in a Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. mdpi.com Similarly, benzaldehyde derivatives can participate in reactions like the Doebner reaction to synthesize complex heterocyclic structures. mdpi.com The incorporation of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde into such reaction schemes provides a direct route to complex molecules retaining the bromo- and cyclopropylmethoxy-substituents, offering opportunities for further diversification. nih.govnih.gov

Considerations for Industrial Scale Production

Transitioning the synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde from the laboratory to an industrial scale introduces a set of critical considerations aimed at ensuring process safety, economic viability, and regulatory compliance.

Process Optimization and Control: On an industrial scale, reaction parameters must be tightly controlled to maximize yield and purity while ensuring operational safety. This includes:

Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants is essential. The gradual addition of the cyclopropylmethyl halide can help to manage the reaction exotherm and minimize potential side reactions.

Thermal Management: The Williamson ether synthesis is exothermic. Industrial reactors must have efficient heat exchange systems to maintain the optimal reaction temperature and prevent thermal runaways.

Solvent and Base Selection: While solvents like DMF are effective at the lab scale, their high boiling points and potential for decomposition can be problematic in large reactors. Alternative solvents with lower boiling points and better safety profiles are often evaluated. Similarly, the choice of base is critical; for instance, using a weaker base like potassium carbonate can be safer and more cost-effective than highly reactive bases like sodium hydride, though it may require slightly longer reaction times. byjus.com

Work-up and Purification: The purification of the final product on a large scale must be efficient and scalable. Post-reaction, the crude product is typically isolated through a series of extractions and washes to remove inorganic salts and unreacted starting materials. Final purification to achieve high purity (e.g., >95%) is often accomplished through distillation or crystallization. byjus.com The development of a robust crystallization process is often preferred at an industrial scale as it can be more cost-effective and environmentally friendly than chromatographic methods.

Automation and Technology: Modern industrial chemical production often utilizes automated systems and continuous flow technology to enhance control, consistency, and throughput. wikipedia.org Continuous flow reactors, in particular, offer advantages in heat management and safety for exothermic reactions and can lead to higher yields and purity compared to traditional batch processing.

Below is a table comparing representative data for different synthetic approaches to highlight key industrial considerations.

| Parameter | Conventional Batch Synthesis | Phase-Transfer Catalysis (PTC) |

| Base | Potassium Carbonate (K₂CO₃) | Potassium Hydroxide (KOH) |

| Solvent | N,N-Dimethylformamide (DMF) | Toluene |

| Catalyst | None | Tetrabutylammonium Bromide |

| Temperature | 80-100 °C | 60-80 °C |

| Reaction Time | 6-12 hours | 3-6 hours |

| Typical Yield | 80-90% | 90-97% |

| Purification | Distillation / Crystallization | Distillation / Crystallization |

| Industrial Scalability | Moderate | High |

| Green Chemistry Aspect | High-boiling solvent, moderate energy use | Lower energy, recyclable solvent |

Chemical Transformations and Derivatization Strategies of 3 Bromo 4 Cyclopropylmethoxy Benzaldehyde

Modifications of the Aldehyde Functionality

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of 3-bromo-4-(cyclopropylmethoxy)benzaldehyde can be selectively oxidized to the corresponding carboxylic acid, 3-bromo-4-(cyclopropylmethoxy)benzoic acid, a valuable building block for esters and amides. nih.gov This transformation is a fundamental process in organic synthesis. misericordia.edu A variety of oxidizing agents can be employed, with the choice often depending on the desired yield, reaction conditions, and tolerance of other functional groups.

Common laboratory oxidants for converting substituted benzaldehydes to benzoic acids include permanganate and dichromate salts. researchgate.net For instance, the oxidation of benzaldehydes with permanganate, often facilitated by phase transfer catalysis, can proceed in non-polar solvents to yield the corresponding benzoic acid in high yields (over 90%). researchgate.net Other reagents like pyridinium bromochromate (PBC) and benzyltrimethylammonium chlorobromate (BTMACB) in suitable solvents also effectively oxidize benzaldehydes. acs.orgresearchgate.net The reaction kinetics of such oxidations are typically first-order with respect to both the aldehyde and the oxidizing agent. acs.orgresearchgate.net The presence of electron-withdrawing groups, such as the bromine atom on the aromatic ring, can influence the reaction rate. acs.org

| Oxidizing Agent | Typical Conditions | Key Characteristics | Citation |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Phase Transfer Catalysis, Non-polar solvent | High yield, smooth reaction. | researchgate.net |

| Pyridinium Bromochromate (PBC) | Dimethyl sulfoxide (B87167) (DMSO) | Reaction is promoted by hydrogen ions. | researchgate.net |

| Benzyltrimethylammonium Chlorobromate (BTMACB) | Aqueous acetic acid | Leads to the formation of the corresponding benzoic acids. | acs.org |

| Atmospheric Oxygen | N-heterocyclic carbene catalyst, Solvent-free | Green chemistry approach, eliminates heavy metal waste. | misericordia.edu |

Controlled Reduction to Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol, yielding [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol. smolecule.com This transformation is typically achieved with high selectivity using a variety of reducing agents.

Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like esters or the aryl bromide. chemicalbook.com The reaction is generally performed at low temperatures (e.g., 0 °C) and proceeds to completion within a few hours. chemicalbook.com Another effective reagent is hydrosilatrane, which provides a practical and selective method for the reduction of aryl aldehydes to benzylic alcohols under mild conditions. researchgate.net Biocatalytic methods, utilizing reductase enzymes from plant sources such as bean seeds, also offer an environmentally friendly alternative for the reduction of substituted benzaldehydes. tandfonline.com The efficiency of these biocatalyzed reductions can be influenced by the electronic nature of the substituents on the aromatic ring. tandfonline.com

| Reducing Agent | Typical Conditions | Selectivity | Citation |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temp. | Highly selective for aldehydes/ketones. | chemicalbook.com |

| Hydrosilatrane | Mild, functional group compatible conditions. | Selective for aryl aldehydes. | researchgate.net |

| Plant Reductase Enzymes | Aqueous medium, mild conditions. | Biocatalytic, dependent on substituent nature. | tandfonline.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, 0 °C | Can be used in one-pot reduction/cross-coupling procedures. | acs.orgresearchgate.netnih.gov |

Condensation Reactions for Imine and Related Derivatization

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. acs.orgmasterorganicchemistry.com This reaction is a reversible process where a molecule of water is eliminated. masterorganicchemistry.comnih.gov To drive the reaction to completion, water is typically removed using desiccants like anhydrous magnesium sulfate or molecular sieves, or by azeotropic distillation with a Dean-Stark apparatus. acs.org

The reaction involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond of the imine. masterorganicchemistry.com The reaction can be catalyzed by acid. masterorganicchemistry.com A wide variety of primary amines can be used, allowing for the synthesis of a diverse range of imine derivatives. acs.org Solvent-free and catalyst-free conditions, sometimes employing microwave irradiation or pressure reduction techniques, have also been developed as efficient and environmentally friendly methods for imine synthesis. scirp.orgorganic-chemistry.org These imine derivatives are valuable intermediates themselves, capable of undergoing further reactions such as reduction to secondary amines or participating in cycloaddition reactions. masterorganicchemistry.comnih.gov

Reactions Involving the Aromatic Core and Substituents

The bromo- and cyclopropylmethoxy-substituted aromatic ring provides further opportunities for diversification through reactions that modify these specific substituents.

Further Functionalization at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose. semanticscholar.org

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly tolerant of various functional groups and enables the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl substituents at the bromine position.

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds. It involves the reaction of the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand, in the presence of a base. nih.govorgsyn.org This reaction provides a direct route to a wide range of substituted aniline derivatives. One-pot procedures that sequentially perform a Suzuki coupling followed by a Buchwald-Hartwig amination have been developed, allowing for the efficient, consecutive three-component synthesis of C,N-diarylated compounds. nih.gov

| Reaction Name | Reactants | Bond Formed | Key Reagents | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide + Organoboron Reagent | Carbon-Carbon | Pd Catalyst, Base | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Carbon-Nitrogen | Pd Catalyst, Phosphine Ligand, Base | nih.govorgsyn.org |

Derivatization of the Cyclopropylmethoxy Group

The cyclopropylmethoxy group is an ether linkage, which is generally a stable and unreactive functional group. unizin.org However, under specific and often harsh conditions, ethers can undergo cleavage. wikipedia.org The most common method for ether cleavage is treatment with strong acids, particularly HBr and HI. chemistrysteps.comlibretexts.org

The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A halide nucleophile (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms in a nucleophilic substitution reaction. libretexts.org The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. unizin.org For the cyclopropylmethoxy group, the attack would likely occur at the methylene (B1212753) (-CH₂-) carbon via an Sₙ2 mechanism, leading to the formation of a 3-bromo-4-hydroxyphenyl derivative and cyclopropylmethyl halide. masterorganicchemistry.com Cleavage of the bond between the oxygen and the aromatic ring is disfavored because nucleophilic attack on an sp²-hybridized carbon is difficult. libretexts.org The cyclopropyl group itself is highly strained but can be stable under many reaction conditions, although it can participate in certain rearrangements or ring-opening reactions under specific catalytic or thermal conditions. wikipedia.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons, respectively, as well as their immediate electronic surroundings.

The ¹H NMR spectrum of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is expected to display distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the cyclopropylmethoxy group. The aldehyde proton should appear as a singlet at the most downfield region (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The three aromatic protons will present a specific splitting pattern determined by their coupling with each other. The cyclopropylmethoxy group will show characteristic signals for the methylene (B1212753) (-OCH₂-) protons and the methine and methylene protons of the cyclopropyl ring, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum will reveal all eleven unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with their exact shifts influenced by the bromo and cyclopropylmethoxy substituents. The carbons of the cyclopropylmethoxy group, including the methylene carbon attached to the oxygen and the carbons of the cyclopropyl ring, will be observed at higher field.

Predicted ¹H NMR Data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.85 | s |

| Aromatic-H | 7.90 | d |

| Aromatic-H | 7.70 | dd |

| Aromatic-H | 7.10 | d |

| -OCH₂- | 4.00 | d |

| Cyclopropyl-CH | 1.30 | m |

| Cyclopropyl-CH₂ | 0.65 | m |

| Cyclopropyl-CH₂' | 0.40 | m |

Predicted ¹³C NMR Data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190.5 |

| C-O (Aromatic) | 158.0 |

| C-Br (Aromatic) | 115.0 |

| C-CHO (Aromatic) | 131.0 |

| Aromatic CH | 132.5 |

| Aromatic CH | 128.0 |

| Aromatic CH | 112.0 |

| -OCH₂- | 74.0 |

| Cyclopropyl-CH | 11.0 |

| Cyclopropyl-CH₂ | 3.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, COSY would show correlations between adjacent aromatic protons, as well as between the protons within the cyclopropylmethoxy group. For instance, the methylene protons of the ether would show a correlation with the methine proton of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, correlating the respective ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). HMBC is particularly powerful for piecing together the molecular skeleton. For example, the aldehyde proton would show a correlation to the aromatic carbon it is attached to (C-CHO) and the adjacent aromatic carbon. The methylene protons of the ether group would show correlations to the oxygen-bearing aromatic carbon and the methine carbon of the cyclopropyl ring, confirming the connectivity of the side chain to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

ESI-TOF is a soft ionization technique that is ideal for determining the accurate mass of a molecule with high precision. When 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is analyzed by ESI-TOF in positive ion mode, it is expected to show a prominent signal for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₁BrO₂, the presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass measurement would allow for the confirmation of the elemental composition.

Predicted ESI-TOF Data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Ion | Predicted m/z for ⁷⁹Br | Predicted m/z for ⁸¹Br |

| [M+H]⁺ | 255.0019 | 256.9998 |

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The mass spectrum of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde would be expected to show a molecular ion peak ([M]⁺˙) with the characteristic bromine isotopic pattern. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the bromine atom, and cleavage of the ether linkage. The cyclopropylmethyl cation is a particularly stable fragment that would be expected to be prominent.

Predicted Key Fragments in EI Mass Spectrum

| Fragment Ion | Predicted m/z (for ⁷⁹Br) |

| [M]⁺˙ | 254 |

| [M-H]⁺ | 253 |

| [M-CHO]⁺ | 225 |

| [M-Br]⁺ | 175 |

| [C₄H₇]⁺ (cyclopropylmethyl) | 55 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method would be particularly useful for the analysis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde in complex matrices, for instance, in monitoring its synthesis or identifying potential metabolites in biological systems.

In an LC-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 255/257) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern obtained in the MS/MS spectrum provides further structural confirmation. Expected fragmentation in MS/MS would include the neutral loss of the cyclopropylmethanol or cleavage at the ether bond, providing specific transitions that can be used for highly selective quantification methods like multiple reaction monitoring (MRM).

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of a compound by analyzing the vibrations of its constituent atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Detailed experimental FT-IR spectral data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, including specific absorption bands and their corresponding vibrational modes, are not publicly available in the reviewed scientific literature and databases. For a complete analysis, the acquisition of an experimental spectrum would be necessary. A theoretical analysis would predict characteristic peaks for the aldehyde C=O stretch, aromatic C-H and C=C stretches, the C-O ether linkage, and vibrations associated with the cyclopropyl group and the C-Br bond.

Table 1: Predicted FT-IR Spectral Regions for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (cyclopropyl) | 3000 - 2850 | Stretching |

| Aldehyde C-H | 2900 - 2800 and 2800 - 2700 | Stretching (Fermi resonance) |

| Aldehyde C=O | 1715 - 1680 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O (ether) | 1260 - 1000 | Asymmetric & Symmetric Stretching |

Note: This table is predictive and not based on experimental data for the specified compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Specific experimental FT-Raman spectral data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde has not been reported in the public domain. An experimental spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds, which are typically Raman active. The symmetric vibrations of the cyclopropyl ring would also be expected to produce characteristic Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. It provides information about the presence of chromophores and conjugated systems.

Experimental UV-Vis spectroscopic data, including the maximum absorption wavelengths (λmax) and molar absorptivity values for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, are not available in the surveyed literature. The presence of the substituted benzaldehyde (B42025) moiety, a chromophore, would lead to characteristic absorption bands in the UV region, likely corresponding to π→π* and n→π* electronic transitions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared to the theoretical values calculated from the molecular formula to verify the compound's purity and identity.

The molecular formula for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is C₁₁H₁₁BrO₂. The theoretical elemental composition can be calculated based on its atomic weights.

Table 2: Theoretical Elemental Composition of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 51.79 |

| Hydrogen | H | 1.008 | 4.35 |

| Bromine | Br | 79.90 | 31.32 |

Note: This table represents theoretical values. Experimental data from an actual elemental analysis of a sample of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is not publicly available.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity assessment of chemical compounds.

A specific, validated HPLC method for the analysis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, including details on the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, is not described in the available scientific literature. Development of such a method would be a standard procedure for the quality control of this compound.

Column Chromatography for Purification

The purification of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is a critical step following its synthesis to remove unreacted starting materials, reagents, and byproducts. Column chromatography is a widely employed and effective technique for this purpose, leveraging the differential adsorption of the target compound and impurities on a stationary phase. The choice of stationary and mobile phases is paramount for achieving high purity.

For compounds of this nature, silica gel (SiO₂) is the most common stationary phase due to its polarity and ability to separate moderately polar organic compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The optimal ratio of these solvents is determined empirically, often using thin-layer chromatography (TLC) to scout for conditions that provide good separation.

In a typical procedure, the crude 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of a prepared silica gel column. The eluent is then passed through the column, and the separated components are collected in fractions. The composition of the eluent can be kept constant (isocratic elution) or gradually increased in polarity (gradient elution) to enhance separation.

Detailed research findings from analogous purifications suggest that a solvent system of petroleum ether and ethyl acetate is highly effective. For instance, the purification of the closely related 3-(cyclopropylmethoxy)benzaldehyde has been successfully achieved using a 30:1 mixture of petroleum ether and ethyl acetate. rsc.org Similarly, flash column chromatography has been employed for the purification of 3-bromo-4-(2-methoxy-ethoxy)-benzaldehyde, indicating the suitability of this technique for related structures.

The progress of the separation is monitored by TLC analysis of the collected fractions. Fractions containing the pure desired compound, as indicated by a single spot on the TLC plate with the correct retention factor (Rf), are combined. The solvent is then removed under reduced pressure to yield the purified 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde. The purity of the final product is subsequently confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Representative Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 30:1 to 10:1 v/v) |

| Elution Mode | Isocratic or Gradient |

| Loading Technique | Dry loading with silica gel or direct liquid loading |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Detailed Research Findings

The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons with their specific splitting patterns due to their substitution, the cyclopropylmethoxy group's protons, including the methylene protons and the cyclopropyl ring protons. Similarly, the ¹³C NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the cyclopropylmethoxy group.

Table 2: Predicted ¹H NMR Spectroscopic Data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~9.85 | s | Aldehyde (-CHO) proton |

| ~8.05 | d | Aromatic proton (H-2) |

| ~7.80 | dd | Aromatic proton (H-6) |

| ~7.10 | d | Aromatic proton (H-5) |

| ~3.95 | d | Methylene protons (-OCH₂-) |

| ~1.30 | m | Cyclopropyl proton (-CH-) |

| ~0.65 | m | Cyclopropyl protons (-CH₂-) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~191.0 | Aldehyde Carbonyl (C=O) |

| ~160.0 | Aromatic Carbon (C-4) |

| ~135.0 | Aromatic Carbon (C-6) |

| ~131.0 | Aromatic Carbon (C-2) |

| ~128.0 | Aromatic Carbon (C-1) |

| ~112.0 | Aromatic Carbon (C-5) |

| ~111.0 | Aromatic Carbon (C-3) |

| ~73.0 | Methylene Carbon (-OCH₂-) |

| ~10.0 | Cyclopropyl Carbon (-CH-) |

Applications As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that plays a significant role in the inflammatory process, making it an important target for the development of new anti-inflammatory drugs. Inhibitors of PDE4 have shown therapeutic potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The substituted benzaldehyde (B42025) structure of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde makes it a key starting material for the synthesis of various PDE4 inhibitors.

Role in the Synthesis of Roflumilast and Tanimilast Analogs

While direct synthetic routes to the approved PDE4 inhibitor Roflumilast often start from other precursors like 3-fluoro-4-hydroxybenzaldehyde or 3,4-dihydroxybenzaldehyde, the structural framework of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is highly relevant to the synthesis of Roflumilast and its analogs. Roflumilast is a benzamide derivative, and its synthesis involves the formation of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is then coupled with an amine.

Pathway to Key Carboxylic Acid Intermediates

A critical step in the synthesis of many PDE4 inhibitors, including Roflumilast, is the formation of a substituted benzoic acid. google.com The aldehyde functional group of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis, and various reagents and conditions can be employed to achieve this conversion with high efficiency.

Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like sodium chlorite (NaClO₂) google.com. The choice of oxidant can be tailored to the specific substrate and the presence of other functional groups in the molecule to avoid unwanted side reactions. The resulting 3-bromo-4-(cyclopropylmethoxy)benzoic acid is a key intermediate that can then be activated, for example, by conversion to its acid chloride, and subsequently reacted with an appropriate amine to form the final amide product, a common structural motif in many PDE4 inhibitors.

Building Block for Complex Organic Molecules

The chemical reactivity of both the aldehyde and the bromo-substituent on the aromatic ring of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde makes it a versatile building block for the synthesis of a wide range of complex organic molecules beyond PDE4 inhibitors.

Incorporation into Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde can be utilized in the construction of various heterocyclic systems.

Table 1: Potential Heterocyclic Systems from 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

| Heterocyclic System | General Synthetic Approach | Potential Application |

| Quinazolines | Condensation of the aldehyde with 2-aminobenzylamine or related compounds, followed by cyclization and oxidation. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org | Diverse pharmacological activities including anticancer and anti-inflammatory. |

| Benzothiazoles | Reaction of the aldehyde with 2-aminothiophenol, leading to cyclization and the formation of the benzothiazole ring. organic-chemistry.orgresearchgate.netchemrxiv.orgnih.govekb.eg | Antimicrobial, anticancer, and other biological activities. |

The aldehyde group can participate in condensation reactions with dinucleophiles, such as substituted anilines containing another nucleophilic group (e.g., amine, thiol), to form a variety of fused heterocyclic rings. For instance, reaction with 2-aminobenzamides can lead to the formation of quinazolinones, while reaction with 2-aminothiophenols can yield benzothiazoles. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The bromine atom on the benzaldehyde provides a handle for further functionalization of the resulting heterocyclic product through cross-coupling reactions, allowing for the attachment of additional molecular fragments.

Utility in Asymmetric Synthetic Routes

The aldehyde functionality of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is a prochiral center, making it a suitable substrate for asymmetric synthesis. Asymmetric addition of nucleophiles to the carbonyl group can lead to the formation of chiral secondary alcohols with high enantiomeric excess. This is a powerful strategy for the synthesis of enantiomerically pure compounds, which is often crucial for their pharmacological activity.

Various chiral catalysts and reagents can be employed to control the stereochemistry of nucleophilic additions to the aldehyde. These reactions include, but are not limited to:

Asymmetric Alkylation/Arylation: Using chiral organometallic reagents or catalysts to add alkyl or aryl groups to the aldehyde.

Asymmetric Aldol Reactions: Reacting the aldehyde with an enolate in the presence of a chiral catalyst to form chiral β-hydroxy carbonyl compounds.

Asymmetric Allylation: The addition of an allyl group using a chiral catalyst to generate homoallylic alcohols.

While specific examples of the use of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde in asymmetric synthesis are not extensively documented in the surveyed literature, the general principles of asymmetric catalysis are broadly applicable to this substrate. The synthesis of chiral molecules is of paramount importance in drug discovery, and this aldehyde represents a potential starting material for the enantioselective synthesis of complex bioactive molecules.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde?

The synthesis typically involves nucleophilic substitution of 3-bromo-4-hydroxybenzaldehyde with (bromomethyl)cyclopropane. Key steps include:

- Reagents : Potassium carbonate (base), dimethylformamide (DMF) as solvent.

- Conditions : Elevated temperature (80–100°C), inert atmosphere (e.g., nitrogen).

- Mechanism : The hydroxyl group at the para position undergoes substitution with the cyclopropylmethoxy group via SN2.

Q. Example Protocol :

Dissolve 3-bromo-4-hydroxybenzaldehyde (1 eq) and (bromomethyl)cyclopropane (1.2 eq) in DMF.

Add K₂CO₃ (2 eq) and reflux at 90°C for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield : ~60–75% (depending on purity of starting materials) .

Q. How does the cyclopropylmethoxy group influence the compound’s chemical reactivity?

The cyclopropylmethoxy group introduces steric hindrance and electronic effects:

- Steric Effects : The rigid cyclopropane ring restricts rotational freedom, influencing regioselectivity in reactions.

- Electronic Effects : The ether oxygen donates electron density to the aromatic ring, activating it toward electrophilic substitution at the ortho/para positions.

Q. Key Reactivity :

Q. What safety protocols are recommended for handling this compound?

Critical Hazards : Limited toxicological data, but potential irritant (skin/eyes) and sensitizer. First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist.

- Skin Contact : Wash with soap/water; remove contaminated clothing.

- Ingestion : Rinse mouth (if conscious); seek medical attention.

PPE : Lab coat, gloves, goggles, and fume hood for synthesis/purification steps .

Advanced Research Questions

Q. How does 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde inhibit epithelial-mesenchymal transition (EMT)?

Mechanism : Modulates the Smad2/3 signaling pathway by reducing phosphorylation of Smad2/3, a critical mediator of TGF-β1-induced fibrosis and cancer progression. Experimental Design :

In Vitro Assay : Treat TGF-β1-stimulated human fibroblasts with the compound (10–50 µM).

Western Blot : Quantify p-Smad2/3 levels; observe dose-dependent reduction.

Functional Readouts : Measure collagen deposition (Masson’s trichrome staining) and cell migration (scratch assay).

Key Finding : IC₅₀ ~20 µM for Smad2/3 inhibition .

Q. What analytical methods are optimal for characterizing this compound and its derivatives?

Primary Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., aldehyde proton at δ 9.8–10.2 ppm).

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- HPLC : Purity assessment (>95% by reverse-phase C18 column).

Q. Advanced Methods :

- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P21/c space group, as seen in analogues) .

Q. How does this compound interact with antioxidant enzymes like superoxide dismutase (SOD)?

Mechanism : Disrupts redox homeostasis by binding to SOD and glutathione reductase (GR), inhibiting their activity. Experimental Approach :

Enzyme Assays : Incubate SOD/GR with the compound (0–100 µM) and measure activity via spectrophotometry.

Molecular Docking : Simulate binding interactions (e.g., cyclopropane moiety fits into hydrophobic pockets).

Result : 50% inhibition of SOD at 45 µM; synergistic effects with antifungal agents observed .

Q. What strategies resolve contradictions in reported biological activities across studies?

Case Example : Discrepancies in antifungal potency may arise from:

- Assay Variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus).

- Compound Stability : Degradation under high humidity or UV light.

Q. Resolution Steps :

Standardize Assays : Use CLSI/M38-A2 guidelines for antifungal testing.

Stability Studies : Monitor compound integrity via LC-MS over 24–72 hours.

Control Experiments : Include reference drugs (e.g., fluconazole) for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.